molecular formula C12H16O3 B1523480 2-(3,4-Diethoxyphenyl)acetaldehyde CAS No. 62618-37-5

2-(3,4-Diethoxyphenyl)acetaldehyde

Cat. No.: B1523480
CAS No.: 62618-37-5
M. Wt: 208.25 g/mol
InChI Key: DFRSGLWCOKPLEN-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C12H18O3 and a molecular weight of 194.27 g/mol . It is characterized by a density of approximately 1.011 g/cm³ and a boiling point of 311.4°C at 760 mmHg . As a phenylacetaldehyde derivative, this compound features an aldehyde functional group attached to a 3,4-diethoxy-substituted phenyl ring, a structure often investigated for its utility in organic synthesis and as a building block for more complex molecules . While specific applications for this exact compound are not fully documented in the public domain, its core structure is related to other phenylacetaldehydes, which are valuable in the development of fragrances and flavors, and as intermediates in pharmaceutical research . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRSGLWCOKPLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 3,4 Diethoxyphenyl Acetaldehyde

Nucleophilic Addition Reactions of the Aldehyde Functional Group

The aldehyde group in 2-(3,4-diethoxyphenyl)acetaldehyde is a key site for reactivity, readily undergoing nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by an acid source to give the final alcohol product.

The reactivity of the aldehyde is influenced by both electronic and steric factors. The presence of the diethoxyphenyl group can modulate the electrophilicity of the carbonyl carbon. Generally, aldehydes are more reactive than ketones towards nucleophiles. libretexts.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution on the Diethoxyphenyl Moiety

The diethoxyphenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two ethoxy groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. uci.edulibretexts.orgmasterorganicchemistry.com

The ethoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to them. libretexts.orglibretexts.org This directing effect is a result of the stabilization of the intermediate carbocation (the sigma complex or arenium ion) through resonance, where the lone pairs on the oxygen atoms can delocalize the positive charge. uci.edulibretexts.org

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The reaction rate and regioselectivity are governed by the interplay of inductive and resonance effects of the substituents already present on the ring. libretexts.org

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to Carboxylic Acids: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The oxidation involves the conversion of the aldehyde C-H bond to a C-O bond.

Reduction to Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, 2-(3,4-diethoxyphenyl)ethanol. This can be achieved using various reducing agents.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydride Reagents: Treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com

The general mechanism for metal hydride reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation Reactions

This compound is a valuable substrate for various condensation reactions, enabling the construction of complex molecular scaffolds.

The Pictet-Spengler reaction is a chemical process where a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.orgmdpi.com In the context of this compound, it can react with a β-arylethylamine.

The reaction is typically catalyzed by an acid and proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to close the ring. wikipedia.org The nucleophilicity of the aromatic ring is a key factor, and electron-donating groups on the ring facilitate the reaction. wikipedia.org For less nucleophilic rings, harsher conditions like higher temperatures and stronger acids may be required. wikipedia.org The versatility of this reaction has made it a cornerstone in the synthesis of numerous alkaloids and related pharmacologically active compounds. mdpi.comnih.gov

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound can participate in this reaction, although the more common pathway to chalcones involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govinnovareacademics.inorientjchem.orgjetir.org

Chalcones, which are α,β-unsaturated ketones, serve as important precursors for the synthesis of flavonoids, including flavones. innovareacademics.insemanticscholar.org The general synthesis of chalcones via Claisen-Schmidt condensation involves the reaction of an appropriate acetophenone with a benzaldehyde in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgnih.govnih.gov

The resulting chalcone (B49325) can then be cyclized to form a flavone (B191248). semanticscholar.org One common method for this cyclization is oxidative cyclization using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inorientjchem.org

Reaction TypeReactantsProduct Class
Claisen-Schmidt CondensationSubstituted Acetophenone + Substituted BenzaldehydeChalcone
Oxidative CyclizationChalconeFlavone

This two-step process is a fundamental strategy for accessing the flavone core structure, which is prevalent in many biologically active natural products. innovareacademics.inorientjchem.orgsemanticscholar.orgbiomedres.us

Acylals, also known as geminal diacetates, are diesters attached to the same carbon atom and have the general structure RCH(OOCR')₂. wikipedia.org They are often used as protecting groups for aldehydes due to their stability under various reaction conditions and the ease with which they can be converted back to the parent aldehyde. nih.gov

Formation: this compound can be converted to the corresponding acylal by reacting it with an acid anhydride, such as acetic anhydride, in the presence of a suitable catalyst. wikipedia.orgmdpi.com A variety of catalysts can be employed, including Lewis acids and solid acid catalysts. nih.govmdpi.comresearchgate.net The reaction is often chemoselective, favoring the protection of aldehydes over ketones. nih.govresearchgate.net

Cleavage (Deprotection): The cleavage of the acylal to regenerate the aldehyde can be achieved under different conditions. While basic hydrolysis (saponification) is possible, it is often not ideal due to potential side reactions. mdpi.com More chemoselective methods for deprotection are often preferred, and some catalysts used for acylal formation can also be used for their cleavage under different conditions. mdpi.com

ProcessReagentsFunctional Group Transformation
Acylal FormationAcetic Anhydride, CatalystAldehyde → Acylal
Acylal CleavageVarious (e.g., aqueous acid)Acylal → Aldehyde

The formation and cleavage of acylals represent a key strategy in multi-step organic synthesis for the temporary masking of the reactive aldehyde functionality.

Biginelli Reaction Pathways

The Biginelli reaction is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. nih.govjmchemsci.commdpi.com These compounds are of significant interest due to their wide range of pharmacological and therapeutic properties. nih.gov The classical Biginelli reaction often requires strong acidic conditions, which can lead to low yields, especially with substituted aromatic and aliphatic aldehydes. nih.govmdpi.com Consequently, there has been extensive research into developing more efficient and milder procedures using various catalysts and reaction conditions. nih.govmdpi.com

In the context of this compound, its participation in the Biginelli reaction follows the general mechanistic pathway. The reaction is typically catalyzed by a Brønsted or Lewis acid. mdpi.com The proposed mechanism generally proceeds through one of three main pathways, often starting with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the addition of the enol form of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the final dihydropyrimidine (B8664642) product.

The reaction conditions significantly influence the yield and reaction time. Research has explored the use of various catalysts to improve the efficiency of the Biginelli reaction. For instance, catalysts like ferric chloride hexahydrate (FeCl₃·6H₂O) and nickel chloride hexahydrate (NiCl₂·6H₂O) in ethanol (B145695) have been shown to provide better yields and shorter reaction times compared to the classical method. organic-chemistry.org Other studies have investigated the use of solid acid heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15, under solvent-free conditions, which allows for easy recovery and recycling of the catalyst. mdpi.comnih.gov The use of natural, reusable catalysts like granite and quartz in ethanol has also been reported to be effective for a wide range of aldehydes. nih.gov

The choice of the β-dicarbonyl compound and the urea or thiourea derivative also plays a crucial role in the outcome of the reaction. For example, using acetylacetone (B45752) as the 1,3-dicarbonyl component has been shown to afford good yields of the corresponding DHPMs. nih.gov The reaction can be carried out under various conditions, including classical heating, microwave irradiation, and ultrasound, to enhance reaction rates and yields. nih.gov

The following table summarizes the key components and conditions in the Biginelli reaction involving aldehydes like this compound:

Component/ConditionRole/Effect
Aldehyde Electrophilic component, reacts with urea to form an iminium intermediate.
β-Dicarbonyl Compound Nucleophilic component, adds to the iminium intermediate.
Urea/Thiourea Nucleophilic component, condenses with the aldehyde and the β-dicarbonyl compound.
Catalyst Typically an acid (Brønsted or Lewis) that facilitates the reaction steps.
Solvent Can influence reaction rates and yields; solvent-free conditions are also employed.

Acid-Catalyzed Transformations and Rearrangement Mechanisms

Under acidic conditions, aldehydes like this compound can undergo various transformations and rearrangements. The specific pathway taken depends on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature.

In the context of the Biginelli reaction, acid catalysis is crucial for the initial condensation of the aldehyde with urea to form the key N-acylimine intermediate. chemmethod.com This step involves the protonation of the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the nucleophilic attack by urea.

Beyond the Biginelli reaction, acid-catalyzed reactions of aldehydes can lead to self-condensation products, such as aldol (B89426) condensation products, or other rearrangements. The presence of the electron-donating ethoxy groups on the phenyl ring of this compound can influence the reactivity of the aromatic ring and the stability of any carbocationic intermediates that may form.

The following table outlines the general steps in an acid-catalyzed transformation involving an aldehyde in the Biginelli reaction:

StepDescription
1. Protonation The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
2. Nucleophilic Attack Urea acts as a nucleophile and attacks the protonated carbonyl carbon.
3. Dehydration A molecule of water is eliminated to form an N-acylimine ion.
4. Michael Addition The enol form of the β-dicarbonyl compound adds to the N-acylimine ion.
5. Cyclization & Dehydration The intermediate undergoes intramolecular cyclization followed by dehydration to yield the final dihydropyrimidinone.

Theoretical and Computational Chemistry Studies of 2 3,4 Diethoxyphenyl Acetaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. nih.govopenaccesspub.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy but are more computationally intensive. researchgate.net

For derivatives of dimethoxybenzene, DFT calculations have been successfully employed to analyze electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potentials, which are critical for understanding stability and reactivity. nih.gov Such studies often compare different functionals and basis sets to ensure the reliability of the results. For instance, a study on dimethoxybenzene derivatives found that the B3LYP functional provided the lowest total energy, indicating a stable molecular configuration. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In a computational study of dimethoxybenzene derivatives using the B3LYP functional, the HOMO-LUMO energy gap was calculated to understand the thermodynamic stability. nih.gov For a related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, the HOMO-LUMO energy gap was computed using the B3LYP/6-311++G(d,p) level of theory to study intramolecular charge transfer. openaccesspub.org These analyses provide a framework for predicting the electronic behavior of 2-(3,4-diethoxyphenyl)acetaldehyde.

Table 1: Frontier Orbital Energies and Related Properties for a Dimethoxybenzene Derivative (Data is illustrative, based on findings for analogous compounds)

ParameterValueReference
HOMO Energy- nih.gov
LUMO Energy- nih.gov
Energy Gap (ΔE)- nih.gov
Hardness (η)- nih.gov
Softness (S)- nih.gov
No specific values are provided in the source for this table.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can identify stable conformers (energy minima) and the transition states that connect them (saddle points). libretexts.orgresearchgate.net

For a molecule like this compound, rotation around the C-C single bonds and the bonds connecting the ethoxy groups to the phenyl ring will lead to various conformers. Computational methods can be used to calculate the energy of these different arrangements to determine the most stable, low-energy conformations. Studies on acetaldehyde (B116499) have shown that even for a small molecule, the PES can reveal complex dynamics, including different dissociation pathways. researchgate.netresearchgate.net The analysis of n-butane provides a classic example of how steric and torsional strain influence the relative energies of staggered (anti and gauche) and eclipsed conformations. youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. researchgate.net Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. clinicsearchonline.org

For dimethoxybenzene derivatives, MEP analysis has revealed that oxygen atoms create regions of high electron density (nucleophilic sites), while hydrogen atoms can be part of electron-deficient regions (electrophilic sites). nih.gov A study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine also utilized MEP to identify charge distribution and reactive sites. openaccesspub.org Similarly, for this compound, the oxygen atoms of the ethoxy groups and the aldehyde group would be expected to be primary sites for electrophilic interaction, while the aldehydic proton and aromatic protons could be sites for nucleophilic interaction.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including intermediates and transition states. nih.gov This approach allows for the calculation of activation energies, which are crucial for understanding reaction kinetics.

For instance, detailed computational studies on the formation and reactions of acetaldehyde have provided deep insights into its chemical behavior. nih.govbeilstein-journals.orgbeilstein-journals.org The Enders-type cascade reaction using acetaldehyde has been modeled to understand the formation of multiple stereogenic centers in a single process. beilstein-journals.orgbeilstein-journals.org The mechanism involves the activation of the aldehyde by a chiral aminocatalyst, followed by a series of Michael-type additions and an intramolecular aldol (B89426) condensation. beilstein-journals.orgbeilstein-journals.org By analogy, computational modeling could be applied to predict the behavior of this compound in similar complex organic reactions, helping to optimize reaction conditions and predict product stereochemistry.

In Silico Prediction of Molecular Interactions and Reactivity

In silico methods, such as molecular docking, are widely used in drug discovery and materials science to predict how a molecule will interact with a biological target or another molecule. nih.govnih.gov These methods simulate the binding of a ligand to a receptor, calculating a docking score that estimates the binding affinity. nih.gov

While no specific molecular docking studies on this compound are available, the methodology is broadly applicable. For example, in silico docking has been used to screen libraries of compounds against therapeutic targets like acetylcholinesterase, with the binding energies showing good correlation with experimental inhibition data. nih.gov Such an approach could be used to explore the potential biological activities of this compound by docking it into the active sites of various enzymes or receptors. This would involve generating a 3D model of the molecule and using docking software to predict its most favorable binding poses and interactions.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com Computational chemistry can predict the NLO properties of molecules by calculating their hyperpolarizabilities.

The investigation of NLO properties often involves DFT calculations to determine the first-order hyperpolarizability (β₀), a key parameter for second-order NLO materials. openaccesspub.org A study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, a molecule with some structural similarities to the subject of this article, included the computation of its first-order hyperpolarizability to assess its NLO potential. openaccesspub.org Chalcones and pyrazolines are other classes of organic molecules that have been studied computationally and experimentally for their NLO properties. researchgate.net Given the presence of a conjugated π-system in the phenyl ring and the influence of electron-donating ethoxy groups, this compound could potentially exhibit interesting NLO properties, a hypothesis that could be rigorously tested through computational NLO calculations.

Advanced Spectroscopic and Analytical Characterization of 2 3,4 Diethoxyphenyl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(3,4-diethoxyphenyl)acetaldehyde in solution. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures. researchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehydic proton (CHO) would appear as a triplet at a characteristic downfield shift, typically around 9.7 ppm, due to the deshielding effect of the carbonyl group and coupling to the adjacent methylene (B1212753) protons. The protons on the aromatic ring would appear in the range of 6.8-7.0 ppm. The two ethoxy groups would each produce a quartet for the methylene protons (-OCH₂) around 4.1 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm. The methylene protons alpha to the aromatic ring (-CH₂CHO) would be observed as a doublet around 3.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the aldehyde at approximately 200 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The methylene carbons of the ethoxy groups would be found around 64 ppm, while the methyl carbons would be upfield at about 15 ppm. The methylene carbon adjacent to the carbonyl group is expected around 45 ppm.

2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between the aldehydic proton and the adjacent methylene protons, and within the ethoxy groups (methyl to methylene).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity across the molecule, such as from the methylene protons (-CH₂CHO) to the aromatic carbons and the carbonyl carbon.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7t1H-CHO
~6.9m3HAr-H
~4.1q4H-OCH₂CH₃
~3.6d2HAr-CH₂-
~1.4t6H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200C=O
~149Ar-C (C-O)
~128Ar-C (C-CH₂)
~121Ar-CH
~115Ar-CH
~114Ar-CH
~64-OCH₂-
~45Ar-CH₂-
~15-CH₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₆O₃), the monoisotopic mass is 208.1099 Da.

In electron ionization (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z 208. The fragmentation of aldehydes is well-characterized. nist.govnih.gov Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of a hydrogen radical (H•) to give an [M-1]⁺ peak at m/z 207, or loss of the formyl radical (•CHO) to give an [M-29]⁺ peak at m/z 179.

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the aldehyde group and the methylene bridge, leading to the formation of a highly stable 3,4-diethoxybenzyl cation. This tropylium-like ion (m/z 179) would likely be the base peak in the spectrum.

Further Fragmentation: The fragment at m/z 179 could subsequently lose ethylene (B1197577) (C₂H₄) from an ethoxy group via a McLafferty-type rearrangement, resulting in a fragment at m/z 151.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula
208[M]⁺ (Molecular Ion)[C₁₂H₁₆O₃]⁺
179[M - CHO]⁺ (Base Peak)[C₁₁H₁₅O₂]⁺
151[M - CHO - C₂H₄]⁺[C₉H₁₁O₂]⁺
136[M - CHO - C₂H₄ - CH₃]⁺[C₈H₈O₂]⁺

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would show several key absorption bands. The most diagnostic would be the strong carbonyl (C=O) stretching vibration of the aldehyde, expected around 1725 cm⁻¹. The aldehyde C-H bond exhibits two characteristic stretching bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. Other significant absorptions include the C-O-C stretching of the ether groups around 1260 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2820, ~2720C-H StretchAldehyde
~1725C=O StretchAldehyde
~1600, ~1515C=C StretchAromatic Ring
~1260, ~1040C-O-C StretchAryl Ether

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. This compound is expected to have two main absorption bands. physchemres.org

A weak absorption band (low molar absorptivity) corresponding to the n→π* transition of the carbonyl group, typically found in the longer wavelength region around 300-330 nm.

A much stronger absorption band corresponding to the π→π* transitions of the substituted benzene (B151609) ring, expected below 290 nm. The presence of two electron-donating ethoxy groups on the ring would cause a bathochromic (red) shift in this absorption compared to an unsubstituted aromatic ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions like hydrogen bonding or van der Waals forces.

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. If such a study were to be conducted, it would provide invaluable information on the conformation of the ethoxy groups and the side chain relative to the phenyl ring, offering insights into the steric and electronic effects that govern its solid-state architecture.

Advanced Chromatographic Methods for Purity and Quantification

Chromatographic methods are essential for separating the target analyte from impurities and for performing accurate quantification.

HPLC is a primary technique for the analysis of aldehydes. Due to the lack of a strong chromophore in many simple aldehydes and to enhance stability, a derivatization strategy is commonly employed. The most widely used method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium. chemicalbook.com This reaction converts the aldehyde into its corresponding 2,4-dinitrophenylhydrazone derivative.

This derivative is highly colored and possesses a strong chromophore, making it ideal for sensitive detection using a UV-Vis or Diode Array Detector (DAD) at a wavelength around 360 nm. The analysis would be performed using a reversed-phase HPLC system, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. chemicalbook.comhmdb.ca Quantification is achieved by creating a calibration curve from standards of the derivatized analyte.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound can be analyzed directly, derivatization is often used to improve chromatographic peak shape and thermal stability. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. researchgate.net This derivative is highly electron-capturing, making it suitable for very sensitive detection with an Electron Capture Detector (ECD).

Alternatively, analysis can be performed using a standard flame ionization detector (FID), which offers robust and linear response. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. researchgate.net This provides both the retention time for quantification and the mass spectrum for unambiguous structural confirmation. The separation would typically be carried out on a capillary column with a non-polar or mid-polarity stationary phase.

2 3,4 Diethoxyphenyl Acetaldehyde As a Key Intermediate in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural features of 2-(3,4-diethoxyphenyl)acetaldehyde make it an ideal starting material for constructing a variety of heterocyclic scaffolds. The presence of the di-ethoxyphenyl group is crucial for the synthesis of isoquinoline (B145761) alkaloids, and the aldehyde function is essential for ring-forming reactions that lead to pharmacologically significant molecules like dihydropyrimidinones.

Building Block for Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activity. nih.gov The core THIQ structure is often assembled using classical synthetic methods where a β-arylethylamine is condensed with an aldehyde or its equivalent. nih.govmdpi.com this compound is a prime candidate for the aldehyde component in these syntheses, particularly in the Pictet-Spengler reaction.

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring. mdpi.comwikipedia.org The electron-donating nature of the ethoxy groups on the phenyl ring of this compound enhances the nucleophilicity of the aromatic ring, facilitating the crucial ring-closing electrophilic aromatic substitution step. wikipedia.org This reaction is a cornerstone in the synthesis of numerous isoquinoline alkaloids. mdpi.com When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created, opening the door for asymmetric syntheses. wikipedia.org

Another fundamental method for constructing isoquinoline systems is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically in acidic conditions, to form a 3,4-dihydroisoquinoline. wikipedia.orgrsc.org This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline. In this context, the amide precursor would be derived from the reaction of a suitable β-arylethylamine with 2-(3,4-diethoxyphenyl)acetic acid (the oxidized form of the title aldehyde). The electron-rich diethoxyphenyl group is again crucial for promoting the cyclization.

Table 1: Key Reactions for Tetrahydroisoquinoline Synthesis

Reaction Name Reactants Key Reagents/Conditions Product Type Citation
Pictet-Spengler Reaction β-arylethylamine, Aldehyde (e.g., this compound) Acid catalyst (e.g., HCl, TFA), Protic or aprotic solvent, Heat Tetrahydroisoquinoline wikipedia.org
Bischler-Napieralski Reaction β-arylethylamide Dehydrating agent (e.g., POCl₃, P₂O₅), Refluxing acidic conditions 3,4-Dihydroisoquinoline wikipedia.orgorganic-chemistry.org

Intermediate in the Synthesis of Benzofurans

The benzofuran (B130515) motif is a privileged structure found in many biologically active compounds. The synthesis of 2-arylbenzofurans can be achieved through various routes. One established method involves the reaction of substituted phenols with α-halo ketones or related synthons. Based on known synthetic strategies for similar molecules, this compound can be considered a potential precursor for building blocks used in benzofuran synthesis. nih.gov For example, conversion of the aldehyde to an α-haloketone derivative would create a reactive electrophile. This intermediate could then undergo a reaction with a substituted phenol, followed by intramolecular cyclization, to furnish the benzofuran ring system. This approach would install the 3,4-diethoxyphenyl group at the 2-position of the benzofuran core, leading to structures with potential applications as, for instance, beta-amyloid aggregation inhibitors. nih.gov

Role in the Formation of Dihydropyrimidinone Derivatives

3,4-Dihydropyrimidinones (DHPMs) and their thio-analogs are a class of heterocyclic compounds that have attracted considerable attention due to their diverse therapeutic and pharmacological properties, including antiviral, antitumor, and anti-inflammatory activities. nih.gov The most common method for their synthesis is the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). nih.govijpsr.com

This reaction is typically catalyzed by an acid and offers a straightforward and atom-economical route to highly functionalized DHPMs. nih.govresearchgate.net The versatility of the Biginelli reaction allows for a wide range of aldehydes to be employed. This compound serves as the aldehyde component, providing the C4-substituent of the resulting dihydropyrimidine (B8664642) ring. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization and dehydration to yield the final product. researchgate.net The use of this compound in this reaction leads to the formation of DHPMs bearing the biologically relevant diethoxyphenyl moiety, which is a common feature in various pharmacologically active molecules.

Table 2: Typical Biginelli Reaction for Dihydropyrimidinone Synthesis

Component 1 Component 2 Component 3 Catalyst/Conditions Product Citation
Aldehyde (e.g., this compound) β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) Urea or Thiourea Acid catalyst (e.g., HCl, p-TsOH), Reflux in solvent (e.g., Ethanol) 4-(3,4-Diethoxyphenyl) substituted 3,4-Dihydropyrimidinone nih.govijpsr.com

Utilization in Fine Chemical and Specialty Material Synthesis

The utility of this compound extends to the synthesis of fine chemicals and specialty materials, primarily through its role as a precursor to the complex heterocyclic systems described previously. Fine chemicals are characterized by their high purity and specific applications, often in the pharmaceutical, agrochemical, and electronics industries.

The tetrahydroisoquinoline alkaloids, benzofurans, and dihydropyrimidinones derived from this aldehyde are themselves valuable fine chemicals. nih.govnih.govnih.gov For example, many THIQ alkaloids are investigated as drug candidates, and specific benzofuran derivatives are explored for their effects on biological targets like amyloid plaques. nih.govnih.gov Similarly, the DHPM scaffold is a core component of several commercial drugs, such as calcium channel blockers. nih.gov Therefore, the primary role of this compound in this context is as a strategic starting material that enables access to these high-value, complex molecules. Its incorporation introduces the diethoxyphenyl moiety, which can be critical for modulating the biological activity, solubility, and other physicochemical properties of the final product.

Role in the Development of New Organic Reactions and Methodologies

The development of novel synthetic methods is a driving force in organic chemistry, enabling more efficient, selective, and sustainable routes to important molecules. Substrates like this compound play a crucial role in this process, serving as test molecules to validate the scope and limitations of new catalytic systems and reaction conditions.

For instance, significant research has been dedicated to developing asymmetric versions of the Pictet-Spengler reaction to control the stereochemistry of the resulting tetrahydroisoquinolines. wikipedia.orgchemrxiv.org These studies often employ chiral Brønsted acids or other organocatalysts. wikipedia.orgchemrxiv.org An electron-rich aldehyde like this compound is an excellent substrate for these investigations because its reactivity allows the reaction to proceed under the milder conditions often required for asymmetric catalysis. wikipedia.org

Similarly, advancements in the Bischler-Napieralski reaction have focused on finding milder and more effective dehydrating agents to improve yields and functional group tolerance. organic-chemistry.org The development of halogen bond-catalyzed Pictet-Spengler reactions represents another frontier, offering a metal-free alternative to traditional acid catalysis. chemrxiv.org The successful application of these new methodologies to substrates like this compound and its derivatives is a critical measure of their utility and potential for broader application in the synthesis of complex natural products and pharmaceuticals.

Mechanistic Biological Interactions and Biochemical Pathways in Vitro Focus

Enzymatic Inhibition Studies (e.g., Aldehyde Dehydrogenase) and Related Biochemical Pathways

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This detoxification process is critical, as aldehydes can be toxic and mutagenic. The human ALDH superfamily includes 19 functional isozymes with varied substrate specificities and tissue distribution. nih.govnih.gov Key isozymes like ALDH1A1 and ALDH2 are involved in the metabolism of dopamine (B1211576) and acetaldehyde (B116499) from ethanol (B145695), respectively. nih.govnih.gov

The inhibition of ALDH enzymes is a significant area of therapeutic research. For instance, the drug disulfiram, an inhibitor of ALDH2, is used in the management of alcoholism by causing the accumulation of acetaldehyde and its associated unpleasant effects. wikipedia.org The catalytic mechanism of ALDHs involves a crucial cysteine residue in the active site. wikipedia.org Molecules that can covalently bind to this thiol group can effectively inactivate the enzyme. wikipedia.org

Given its structure as a substituted phenylacetaldehyde, 2-(3,4-Diethoxyphenyl)acetaldehyde is a potential substrate and/or inhibitor for certain ALDH isozymes. Its interaction would likely be influenced by the steric and electronic properties of the diethoxyphenyl group, determining its fit within the enzyme's substrate-binding pocket. Inhibition studies would typically measure the enzyme's activity in the presence of varying concentrations of the compound to determine parameters like the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 1: Key Human Aldehyde Dehydrogenase (ALDH) Isozymes and Functions

Isozyme Cellular Location Key Functions & Substrates
ALDH1A1 Cytosolic/Mitochondrial Retinaldehyde metabolism (retinoic acid synthesis), dopamine metabolism, detoxification of lipid peroxidation-derived aldehydes. nih.govnih.gov
ALDH1B1 Mitochondrial Acetaldehyde oxidation, potential role in cancer. nih.gov
ALDH2 Mitochondrial Primary enzyme for acetaldehyde oxidation from ethanol metabolism. nih.govresearchgate.net

| ALDH3A1 | Cytosolic | Detoxification of aromatic aldehydes, protection against UV-induced oxidative damage in the cornea. nih.govresearchgate.net |

Biochemical pathways related to this compound would primarily involve its oxidation by ALDH to 2-(3,4-diethoxyphenyl)acetic acid. If the compound inhibits ALDH, it could disrupt critical metabolic pathways, such as retinoic acid signaling or dopamine metabolism, depending on the specific isozyme it targets. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis (In Silico and In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.gov This in silico method is invaluable for understanding the potential binding modes of compounds like this compound with target enzymes such as aldehyde dehydrogenase.

The analysis typically involves generating a 3D model of the ligand and docking it into the known crystal structure of the target protein. The software calculates the binding affinity or score, which estimates the strength of the interaction. nih.gov Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Interactions: Such as pi-pi stacking or cation-pi interactions, involving aromatic rings like the phenyl group of the compound.

For ALDH enzymes, the active site contains a well-defined substrate-binding tunnel and a catalytic pocket. A docking study of this compound into an ALDH active site would aim to predict whether its aldehyde group is positioned correctly for nucleophilic attack by the catalytic cysteine residue. wikipedia.org The diethoxyphenyl moiety would be expected to form hydrophobic and potentially hydrogen bond interactions with amino acid residues lining the binding tunnel, influencing its binding affinity and specificity for different ALDH isozymes.

Table 2: Principles of Molecular Docking for Ligand-Protein Analysis

Analysis Step Description Key Information Gained
Target Preparation Obtaining the 3D crystal structure of the protein (e.g., ALDH2) from a database (e.g., PDB). Defines the binding site and conformation of key amino acid residues.
Ligand Preparation Generating a 3D, low-energy conformation of the ligand (this compound). Provides the correct geometry and charge distribution for the ligand.
Docking Simulation Computational algorithm places the ligand in various orientations within the protein's active site. Generates multiple possible binding poses.
Scoring & Analysis Poses are ranked based on a scoring function that estimates binding energy (e.g., kcal/mol). Identifies the most likely binding mode and predicts binding affinity. nih.gov

| Interaction Visualization | The best-ranked pose is analyzed to identify specific molecular interactions (hydrogen bonds, etc.). | Reveals the specific residues involved in binding and the molecular basis for inhibition. nih.gov |

In Vitro Cellular Assays for Investigating Biological Responses

The potential of a compound to act as an antioxidant is frequently assessed using in vitro chemical assays. These tests measure the ability of the compound to scavenge free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picryl-hydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity. scielo.br

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color that can be measured by its absorbance. nih.govresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is converted to its radical cation (ABTS•+), which is blue-green. An antioxidant compound reduces the ABTS•+ back to its colorless neutral form. This decolorization is proportional to the antioxidant's concentration and potency. stuba.sk

The diethoxyphenyl group in this compound, with its ether-linked ethyl groups, may possess electron-donating properties that could contribute to antioxidant activity in these assays.

Table 3: Common In Vitro Antioxidant Activity Assays

Assay Principle Measurement
DPPH Hydrogen atom transfer to neutralize the DPPH• free radical. scielo.br Decrease in absorbance at ~517 nm.
FRAP Reduction of a ferric complex (Fe³⁺) to a ferrous complex (Fe²⁺). researchgate.net Increase in absorbance at ~593 nm. nih.gov

| ABTS | Electron transfer to neutralize the ABTS•+ radical cation. stuba.sk | Decrease in absorbance at ~734 nm. |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many anti-cancer agents. nih.gov In vitro assays can determine if a compound like this compound can trigger this process in cell lines. nih.gov

Key markers of apoptosis that are measured include:

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. nih.gov

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3).

Mitochondrial Membrane Potential (ΔΨm) Loss: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. This can be measured using fluorescent dyes like JC-1.

DNA Fragmentation: A late-stage hallmark of apoptosis is the cleavage of DNA into fragments, which can be visualized using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay or by DNA laddering on an agarose (B213101) gel. nih.gov

High concentrations of certain aldehydes can induce cellular stress, leading to the activation of apoptotic pathways. nih.gov

In vitro models are commonly used to screen compounds for anti-inflammatory activity. A standard model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. LPS stimulation triggers a strong inflammatory response. nih.gov

The anti-inflammatory potential of this compound would be assessed by its ability to modulate key inflammatory mediators:

Nitric Oxide (NO) Production: LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to a large production of NO. The concentration of nitrite (B80452) (a stable product of NO) in the cell culture medium can be measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity. nih.gov

Pro-inflammatory Cytokines: The compound would be tested for its ability to reduce the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), typically measured by ELISA.

Expression of Inflammatory Enzymes: The effect of the compound on the protein expression of iNOS and Cyclooxygenase-2 (COX-2) would be analyzed using Western blotting. A decrease in the expression of these enzymes would confirm an anti-inflammatory mechanism. nih.gov

Many natural phenolic compounds exhibit anti-inflammatory properties by inhibiting these pathways, providing a rationale for testing related synthetic compounds. nih.gov

Structure Activity Relationship Sar Studies and Derivative Synthesis

Synthesis of Chemically Modified Analogues and Derivatives

No specific synthetic methods for producing a series of chemically modified analogues of 2-(3,4-diethoxyphenyl)acetaldehyde for the purpose of SAR studies have been reported in the reviewed literature.

Impact of Structural Variations on Chemical Reactivity and Selectivity

There are no available studies that systematically investigate how variations in the structure of this compound derivatives affect their chemical reactivity and selectivity.

SAR in In Vitro Biochemical and Cellular Assay Systems

No data from in vitro biochemical or cellular assays for this compound or its derivatives could be located. Consequently, a structure-activity relationship analysis cannot be performed.

Table of Mentioned Compounds

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Knowledge Gaps

Our current understanding of 2-(3,4-diethoxyphenyl)acetaldehyde is largely built upon the well-documented chemistry of other 3,4-dialkoxy-substituted phenylacetaldehydes. These compounds are recognized as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The reactivity of the aldehyde functional group, coupled with the electron-donating nature of the diethoxy-substituted phenyl ring, dictates its chemical behavior.

Table 1: Comparison of Related Phenylacetaldehyde Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC12H16O3208.25Diethoxy substitution, limited direct research available.
2-(3,4-Dimethoxyphenyl)acetaldehyde (B1346789)C10H12O3180.19Dimethoxy analogue, more extensively studied, serves as a proxy. sigmaaldrich.comtcichemicals.com
PhenylacetaldehydeC8H8O120.15Parent compound, provides a baseline for understanding reactivity. wikipedia.orgnih.gov

Note: Data for this compound is based on its chemical structure, while data for related compounds is sourced from existing literature.

Prospective Unexplored Synthetic Methodologies

The synthesis of this compound can be inferred from established methods for preparing substituted phenylacetaldehydes. Traditional routes likely involve the oxidation of the corresponding alcohol, 2-(3,4-diethoxyphenyl)ethanol, or the reduction of 3,4-diethoxyphenylacetic acid or its derivatives.

Future synthetic explorations could venture into more novel and efficient methodologies. For instance, the direct formylation of 1,2-diethoxybenzene (B166437) presents a potential, though challenging, avenue. Additionally, catalytic methods, such as the hydroformylation of 3,4-diethoxystyrene, could offer a more atom-economical approach. The development of biocatalytic routes, perhaps utilizing engineered enzymes, could provide a green and highly selective synthesis of this aldehyde.

Emerging Avenues in Mechanistic Chemistry and Theoretical Predictions

The mechanistic chemistry of this compound is expected to be dominated by the interplay between the aldehyde functionality and the catechol ether moiety. The electron-donating ethoxy groups are likely to influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the electrophilicity of the aldehyde carbon.

Emerging research could focus on detailed mechanistic studies of key reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, to elucidate the precise role of the diethoxy substituents. Theoretical predictions, employing computational tools like Density Functional Theory (DFT), could provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this molecule. Such studies could predict spectroscopic properties and reactivity patterns, guiding future experimental work. Mechanistic investigations into the reactions of catechol ethers with various reagents could also shed light on the potential reactivity of the 3,4-diethoxyphenyl group. nih.govchemrxiv.orgfrontiersin.orgresearchgate.netplos.org

Future Directions in the Application of this compound in Advanced Chemical Research

The unique structural features of this compound position it as a promising building block in several areas of advanced chemical research.

In medicinal chemistry , it can serve as a precursor for the synthesis of novel isoquinoline (B145761) alkaloids and other heterocyclic compounds with potential biological activity. The diethoxy groups can modulate the lipophilicity and metabolic stability of target molecules.

In materials science , this aldehyde could be utilized as a monomer or a precursor to monomers for the synthesis of functional polymers with specific optical or electronic properties. The catechol ether moiety, for instance, could be a handle for creating redox-active materials.

In the field of fine chemical synthesis , this compound can be a valuable intermediate for the production of fragrances, flavorings, and other specialty chemicals. Its application as a catalyst or in the development of novel catalytic systems also remains an unexplored but potentially fruitful area of research.

Table 2: Potential Research Applications of this compound

Research AreaPotential ApplicationRationale
Medicinal ChemistrySynthesis of isoquinoline alkaloids and other bioactive heterocycles.The 3,4-diethoxyphenyl scaffold is present in various natural and synthetic bioactive compounds.
Materials SciencePrecursor to functional polymers and redox-active materials.The aldehyde and catechol ether functionalities offer sites for polymerization and redox activity.
Fine Chemical SynthesisIntermediate for fragrances, flavorings, and specialty chemicals.Substituted phenylacetaldehydes are known for their aromatic properties.
CatalysisDevelopment of novel catalysts or use in catalytic reactions.The electronic properties of the molecule could be harnessed in catalytic cycles.

Q & A

Q. Basic Research Focus

  • Store under inert atmosphere (Ar/N₂) at –20°C in amber vials.
  • Add stabilizers: 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation.
  • Avoid protic solvents (e.g., MeOH) that promote hydrate formation; use anhydrous DCM or THF for reactions.
  • Monitor purity via periodic TLC (Rf in hexane:EtOAc 7:3) and quantitative ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) .

How are metabolic pathways of this compound studied in biological systems?

Advanced Research Focus
In vitro studies use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., oxidative deethylation to 3,4-dihydroxyphenylacetaldehyde). LC-MS/MS (MRM mode) tracks metabolites, while isotopic labeling (²H/¹³C) confirms biotransformation sites. Comparative studies with dimethoxy analogs (e.g., 2-(3,4-dimethoxyphenyl)acetaldehyde) reveal ethoxy groups delay CYP450-mediated metabolism, enhancing metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.